molecular formula C12H18N6O4S B2570435 3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1795485-54-9

3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide

Katalognummer: B2570435
CAS-Nummer: 1795485-54-9
Molekulargewicht: 342.37
InChI-Schlüssel: DFMPVHWSMSZOOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H18N6O4S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole core substituted with methoxy and sulfonamide groups, contributing to its biological properties. The molecular formula is C13H18N4O3SC_{13}H_{18}N_{4}O_{3}S, with a molecular weight of 306.37 g/mol. Its structural features suggest potential interactions with biological targets, particularly in cancer therapy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer (A549)
  • Breast Cancer (MCF7)
  • Colorectal Cancer (HCT116)

For instance, a study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 0.01 µM, indicating potent antiproliferative effects . Another study reported that similar compounds showed IC50 values ranging from 0.39 µM to 3.79 µM against different cancer cell lines .

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of key cellular pathways. Notably, it has been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, with IC50 values as low as 0.16 µM . This inhibition leads to disrupted cell cycle progression and subsequent apoptosis in cancer cells.

Inflammatory Response Modulation

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antitumor Activity

A study evaluated the efficacy of a series of pyrazole derivatives, including our target compound, against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF7 and A549 cells, showcasing its potential as an anticancer agent .

Case Study 2: In Vivo Evaluation

In vivo studies using animal models have further corroborated the in vitro findings, demonstrating that the administration of this compound led to reduced tumor growth and improved survival rates in mice bearing xenograft tumors derived from human cancer cells .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
AnticancerMCF70.01
AnticancerA5490.39
Aurora-A Kinase InhibitionN/A0.16
CytotoxicityHCT1160.03

Eigenschaften

IUPAC Name

3-methoxy-1-methyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O4S/c1-17-7-10(14-8-17)23(20,21)15-5-4-13-11(19)9-6-18(2)16-12(9)22-3/h6-8,15H,4-5H2,1-3H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMPVHWSMSZOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.